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6-Aminocyclohexane-1,2,3,4,5-pentol

Cat. No.: B13143475
CAS No.: 64938-52-9
M. Wt: 179.17 g/mol
InChI Key: JXAOTICXQLILTC-UHFFFAOYSA-N
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Description

Contextualization within the Broader Class of Aminocyclitols and Polyhydroxylated Cycloalkanes

6-Aminocyclohexane-1,2,3,4,5-pentol is a member of the cyclitol family, which are cycloalkanes featuring at least three hydroxyl (-OH) groups, each attached to a different carbon atom of the ring. wikipedia.org Specifically, it belongs to the sub-class of aminocyclitols, which are characterized by the presence of one or more amino (-NH2) groups on the cycloalkane ring. cymitquimica.comwikipedia.org These compounds are also referred to as polyhydroxylated cycloalkanes due to the multiple hydroxyl substituents. cymitquimica.com

The structure of this compound, with its cyclohexane (B81311) core, five hydroxyl groups, and one amino group, makes it a polyol and an amine. cymitquimica.com This multifunctionality imparts distinct chemical properties. The numerous hydroxyl groups render the molecule highly hydrophilic, enhancing its solubility in water and other polar solvents. solubilityofthings.com Aminocyclitols are significant as they form the core structure of aminoglycoside antibiotics, a clinically important class of antibacterial agents. wikipedia.orgnih.govacs.org The compound can be considered an analog of amino sugars, which are fundamental components in many biological systems. solubilityofthings.com

Historical Development of Research on Cyclitol-Derived Compounds

The study of cyclitols has a rich history. Early work on nomenclature was advanced by Maquenne around 1900, who developed a fractional notation to describe the stereochemistry of these compounds. qmul.ac.uk As the field grew, various naming systems emerged, with a notable and widely adopted system developed by Posternak. qmul.ac.uk The formalization of cyclitol nomenclature was later undertaken by the IUPAC Commission on the Nomenclature of Organic Chemistry (CNOC) and the IUPAC-IUB Commission on Biochemical Nomenclature (CBN), leading to the established recommendations used today. qmul.ac.uk

A pivotal moment in the research of aminocyclitol-containing compounds was the discovery of streptomycin (B1217042) in 1944, which highlighted the therapeutic potential of this class of molecules. acs.org The broader family of cyclitols gained further prominence with the isolation of shikimic acid in 1885, a key biochemical metabolite in plants and microorganisms. wikipedia.org Over the decades, research has expanded from simple isolation and characterization to complex biosynthetic studies and the development of sophisticated analytical methods, such as the paper chromatography techniques for separating cyclitols described by Posternak and others in 1955. wikipedia.org

Academic and Research Significance of this compound

The academic and research interest in this compound stems from its potential as a versatile building block in organic synthesis. cymitquimica.comsolubilityofthings.com Its multiple functional groups—an amine and several hydroxyls—allow for a variety of chemical modifications. cymitquimica.com This makes it a valuable intermediate for constructing more complex molecules, including novel pharmaceuticals. cymitquimica.comsolubilityofthings.com

The presence of multiple chiral centers means the compound can exist in various stereoisomeric forms, which is significant for developing stereospecific compounds, as different isomers can have distinct biological activities. cymitquimica.comsolubilityofthings.com Researchers are interested in exploring its potential as a chiral auxiliary in asymmetric synthesis. cymitquimica.com While many aminocyclitols are known for their biological activity, such as the potent α-glucosidase inhibitor acarbose (B1664774) and the antibiotic validamycin A, the specific medicinal properties of this compound and its derivatives remain an area of active investigation. solubilityofthings.comnih.gov

Overview of Current Research Trajectories and Future Directions

Current research in the broader field of aminocyclitols is focused on several key areas that indicate future directions for compounds like this compound. A major trajectory is the elucidation of biosynthetic pathways. nih.govnih.gov Understanding how microorganisms naturally produce these complex molecules can provide tools for generating novel analogs through genetic engineering and heterologous expression. nih.gov Bioinformatic approaches are increasingly used to screen microbial genomes for gene clusters that may produce new aminocyclitol-containing natural products. nih.gov

Another significant trend is the development of more efficient and safer synthetic methodologies. For instance, recent work has demonstrated the use of continuous flow systems for the synthesis of related aminocyclodextrins, a method that is faster and safer than traditional batch processes. beilstein-journals.org Furthermore, there is growing interest in incorporating polyhydroxylated amino acids derived from cyclitols into peptides. A 2023 study described the synthesis of trihydroxylated cyclohexane β-amino acids from shikimic acid and their incorporation into a peptide chain, which was shown to fold into a stable helical structure. nih.gov This opens up possibilities for designing sophisticated peptidic foldamers with oriented polar groups, potentially leading to new biomaterials and therapeutic agents. nih.gov

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of the compound. Data is compiled from various chemical databases. nih.govlookchem.com

PropertyValue
Molecular Formula C₆H₁₃NO₅
Molecular Weight 179.17 g/mol
IUPAC Name This compound
Density 1.81 g/cm³
Boiling Point 334.4 °C at 760 mmHg
Flash Point 156.1 °C
Hydrogen Bond Donor Count 6
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 0
Complexity 150
Topological Polar Surface Area 127 Ų
XLogP3 -4

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO5 B13143475 6-Aminocyclohexane-1,2,3,4,5-pentol CAS No. 64938-52-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-aminocyclohexane-1,2,3,4,5-pentol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,8-12H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAOTICXQLILTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1O)O)O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80949029
Record name 6-Aminocyclohexane-1,2,3,4,5-pentol
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Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64938-53-0, 64938-52-9, 26151-22-4, 56845-76-2
Record name INOSAMINE (D)
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MYOINOSAMINE (L)
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55560
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name INOSAMINE (L)
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55555
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MYOINSAMINE (D)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55554
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Aminocyclohexane-1,2,3,4,5-pentol
Source EPA DSSTox
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Stereochemical Complexity and Isomerism of 6 Aminocyclohexane 1,2,3,4,5 Pentol

Analysis of Configurational Stereoisomers and Chirality

The core of 6-aminocyclohexane-1,2,3,4,5-pentol's complexity lies in its numerous chiral centers. solubilityofthings.com With six substituted carbon atoms on the cyclohexane (B81311) ring, the potential for stereoisomerism is vast. Each of these carbons can be a stereocenter, depending on the relative orientation of the hydroxyl and amino groups. This leads to a large number of possible configurational stereoisomers, which are isomers that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.

The presence of multiple chiral centers means that the compound can exist in various stereoisomeric forms. cymitquimica.comsolubilityofthings.com The precise number of possible stereoisomers can be determined by considering the number of chiral centers and the potential for meso compounds, which are achiral compounds that have chiral centers. The chirality of each stereoisomer is a critical factor, as it can significantly influence its biological activity and physical properties.

Conformational Analysis and Interconversion Dynamics in Solution

Beyond the fixed arrangements of configurational isomers, the cyclohexane ring of this compound is not planar. It adopts a variety of non-planar conformations to alleviate ring strain, which is a combination of angle strain and torsional strain. maricopa.edudalalinstitute.com The most stable and predominant conformation is the chair conformation. maricopa.eduyoutube.com In this conformation, the substituents on the ring can occupy two distinct types of positions: axial and equatorial. youtube.com

Axial bonds are parallel to the principal axis of the ring, while equatorial bonds point out from the "equator" of the ring. youtube.com The chair conformation can undergo a process called ring-flipping, where one chair form converts into another. maricopa.edu This interconversion is rapid at room temperature and results in the exchange of axial and equatorial positions. maricopa.edu

The stability of a particular chair conformation is significantly influenced by the steric interactions between the substituents. Large substituents, like the amino and hydroxyl groups in this compound, generally prefer to occupy the more spacious equatorial positions to minimize steric hindrance, particularly 1,3-diaxial interactions. maricopa.edu The dynamic equilibrium between different chair conformations is a key aspect of the molecule's behavior in solution and influences its reactivity and interactions with other molecules. Other, less stable conformations such as the boat, twist-boat, and half-chair also exist, but the chair form is the most energetically favorable. youtube.comyoutube.com

Advanced Nomenclature and Representation Systems for Cyclitol Stereoisomers

Given the large number of stereoisomers, a systematic and unambiguous nomenclature is essential. The International Union of Pure and Applied Chemistry (IUPAC) has established specific rules for naming cyclitols, the class of compounds to which this compound belongs. qmul.ac.ukiupac.org This system provides a way to describe the relative and absolute configuration of the substituents on the cyclohexane ring. iupac.org

One of the historical and still useful methods for representing cyclitol stereochemistry is the Maquenne fractional notation. qmul.ac.ukiupac.org This system uses a fraction to denote the relative positions of substituents above and below the plane of the ring. qmul.ac.ukiupac.org For a more universally understood and systematic description, the Cahn-Ingold-Prelog (CIP) priority system is employed to assign absolute configurations (R or S) to each chiral center. qmul.ac.uk

Visualizing these complex three-dimensional structures is often aided by specific graphical representations. Haworth projections and chair conformation drawings are commonly used to depict the stereochemical relationships between the substituents on the cyclohexane ring.

Diastereomeric and Enantiomeric Relationships within the this compound Series

The numerous stereoisomers of this compound can be categorized based on their relationship to one another. Stereoisomers that are not mirror images of each other are known as diastereomers. libretexts.org Diastereomers have different physical properties, such as melting points, boiling points, and solubilities, and can exhibit distinct chemical and biological activities.

Enantiomers, on the other hand, are stereoisomers that are non-superimposable mirror images of each other. libretexts.org They have identical physical properties in an achiral environment but rotate plane-polarized light in opposite directions. In a chiral environment, such as the human body, enantiomers can have vastly different biological effects.

The this compound series includes pairs of enantiomers and sets of diastereomers. For instance, a cis isomer, where certain substituents are on the same side of the ring, will be a diastereomer to a trans isomer, where those substituents are on opposite sides. libretexts.org Understanding these relationships is crucial for isolating specific isomers and for studying their unique properties.

Methods for Absolute and Relative Stereochemical Assignment

Determining the precise three-dimensional arrangement of atoms in a specific isomer of this compound requires sophisticated analytical techniques. The assignment of relative stereochemistry, which describes the orientation of substituents relative to each other, can often be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org Techniques such as Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of different protons in the molecule, helping to elucidate the relative positions of the amino and hydroxyl groups.

The determination of absolute stereochemistry, which defines the actual three-dimensional arrangement of atoms, is a more complex task. X-ray crystallography of a single crystal of the compound or a suitable derivative can provide an unambiguous determination of the absolute configuration. nih.gov Chiroptical methods, such as circular dichroism (CD) spectroscopy, can also be employed. researchgate.net This technique measures the differential absorption of left- and right-circularly polarized light and can be used to assign the absolute configuration by comparing the experimental spectrum to that of known compounds or to theoretical calculations. researchgate.net Additionally, the synthesis of the compound from a starting material of known stereochemistry can be a powerful method for confirming the absolute configuration of the final product. nih.gov

Synthetic Methodologies for 6 Aminocyclohexane 1,2,3,4,5 Pentol and Structural Analogues

Chemical Synthesis Approaches

Chemical synthesis provides a versatile platform to access a wide range of aminocyclitols that may not be readily available from natural sources. These methods often involve intricate strategies to control the stereochemistry of the multiple chiral centers present in the target molecule.

The total synthesis of aminocyclitols like 6-aminocyclohexane-1,2,3,4,5-pentol often involves multi-step reaction sequences starting from simple, achiral precursors or from chiral starting materials derived from the chiral pool. acs.orgyoutube.com These syntheses require careful planning to introduce the required functional groups with the correct stereochemistry. A common strategy involves building the carbon framework first, followed by the introduction and manipulation of functional groups. youtube.comyoutube.com For instance, the synthesis of aminocyclitols has been achieved from a common precursor derived from tri-O-benzyl-d-glucal. acs.org Retrosynthetic analysis is a key tool in designing these complex synthetic routes, allowing chemists to work backward from the target molecule to identify suitable starting materials and key transformations. youtube.comyoutube.com

Key considerations in multi-step synthesis include:

Carbon-carbon bond formation: Establishing the core cyclohexane (B81311) ring. youtube.com

Functional group transformations: Converting existing functional groups into the desired hydroxyl and amino moieties. imperial.ac.ukyoutube.com

Stereochemical control: Ensuring the correct spatial arrangement of substituents.

De novo synthesis approaches construct the aminocyclitol core from acyclic precursors through cyclization reactions. rsc.org These methods offer a high degree of flexibility in introducing various substituents and controlling stereochemistry. One notable example involves the synthesis of polyhydroxyl aminocyclohexanes from N-(2,4-cyclohexadien-1-yl)phthalimide, which itself is prepared from tricarbonyl(cyclohexadienyl)iron(1+). rsc.org This approach allows for the creation of a diverse library of stereoisomers in a few steps. rsc.org

Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of unsaturated aminocyclitols. For example, a diene precursor can be cyclized using a ruthenium catalyst to form a cyclohexene (B86901) ring, which can then be further functionalized to the desired aminocyclitol. researchgate.net

An alternative to de novo synthesis is the modification of pre-existing cyclitol scaffolds, such as inositols or conduritols. researchgate.net This approach leverages the readily available stereochemistry of these starting materials. Functional group interconversions are central to this strategy, allowing for the transformation of hydroxyl groups into amino groups or the manipulation of other functionalities. fiveable.meub.edu

Common functional group interconversions in aminocyclitol synthesis include:

Oxidation and Reduction: Alcohols can be oxidized to ketones, which can then undergo reductive amination to introduce an amino group. youtube.com Conversely, the reduction of nitro groups or azides provides a pathway to amines. vanderbilt.edu

Nucleophilic Substitution: Hydroxyl groups can be converted into good leaving groups (e.g., tosylates, mesylates) and then displaced by nitrogen nucleophiles like azide (B81097). The azide can subsequently be reduced to an amine. researchgate.netvanderbilt.edu

Epoxidation and Ring-Opening: The double bond in unsaturated cyclitols can be epoxidized, followed by regioselective and stereoselective ring-opening with a nitrogen nucleophile. researchgate.net

The stereochemical control during the introduction of the amino group is a critical aspect of aminocyclitol synthesis. Various stereoselective methods have been developed to achieve this.

From Azides: The use of an azide nucleophile (N₃⁻) to displace a leaving group or open an epoxide is a common strategy. The subsequent reduction of the azide to an amine generally proceeds with retention of configuration. For example, (+)-3-deoxy-3-azido-myo-inositol can be hydrogenated over a palladium on charcoal catalyst to yield (+)-3-deoxy-3-amino-myo-inositol. lookchem.com

Reductive Amination: The reaction of a ketone with an amine in the presence of a reducing agent can be stereoselective, with the stereochemical outcome often influenced by the steric bulk of the reagents and the substrate.

Palladium-Catalyzed Amination: Palladium-catalyzed reactions, such as the stereoselective tandem ring-opening amination/cyclization of vinyl γ-lactones, have been developed to create functionalized caprolactams, which can be precursors to aminocyclitols. nih.gov The stereoselectivity in these reactions can often be controlled by the choice of chiral ligands. nih.gov

Given the multiple reactive hydroxyl and amino groups in aminocyclitols, the use of protecting groups is essential to achieve regioselectivity and prevent unwanted side reactions during synthesis. organic-chemistry.orglibretexts.org A protecting group temporarily masks a functional group, which can be later removed under specific conditions. organic-chemistry.org

Key aspects of protecting group strategy in aminocyclitol synthesis include:

Orthogonality: Using protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain protected. peptide.com

Amine Protection: Amino groups are often protected as carbamates, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), which reduce their nucleophilicity. organic-chemistry.orgpeptide.com

Hydroxyl Protection: Hydroxyl groups are commonly protected as ethers (e.g., benzyl (B1604629), silyl) or acetals.

Strategic Deprotection: The final step in many total syntheses is the global deprotection of all protecting groups to reveal the target aminocyclitol. For example, benzyl ethers can be removed by hydrogenolysis, while Boc groups are cleaved under acidic conditions. peptide.com

Protecting GroupFunctional Group ProtectedCommon Deprotection Conditions
tert-Butyloxycarbonyl (Boc)AmineAcidic conditions (e.g., TFA) peptide.com
Benzyloxycarbonyl (Cbz)AmineHydrogenolysis (H₂, Pd/C) peptide.com
Benzyl (Bn)HydroxylHydrogenolysis (H₂, Pd/C)
Silyl ethers (e.g., TBDMS)HydroxylFluoride ion (e.g., TBAF)
Acetals/KetalsDiolsAcidic hydrolysis

Table 1: Common Protecting Groups in Aminocyclitol Synthesis

Chemoenzymatic and Biocatalytic Synthesis Routes

Chemoenzymatic and biocatalytic approaches offer powerful alternatives to purely chemical synthesis, often providing high stereoselectivity and milder reaction conditions. researchgate.netresearchgate.net These methods utilize enzymes or whole microorganisms to perform key transformations.

In the biosynthesis of aminocyclitols, simple sugars are often the starting point. nih.gov Enzymes such as sugar phosphate (B84403) cyclases catalyze the formation of cyclitol intermediates. nih.govwikipedia.org For instance, 2-epi-5-epi-valiolone (B1265091) synthase converts sedoheptulose (B1238255) 7-phosphate into 2-epi-5-epi-valiolone, a key precursor for a class of aminocyclitols. wikipedia.org

Aminotransferases are crucial enzymes that introduce the amino group. For example, scyllo-inosose can be transaminated by scyllo-inosose aminotransferase to form scyllo-inosamine. nih.gov The study of these biosynthetic pathways provides valuable insights for developing biocatalytic syntheses. nih.gov

Lipases are another class of enzymes used in the chemoenzymatic synthesis of aminocyclitols, particularly for the kinetic resolution of racemic intermediates. For example, lipase (B570770) from Burkholderia cepacia has been used to resolve racemic trans-N,N-diallylcyclohex-4-ene-1,2-diamine. researchgate.net

Enzyme-Catalyzed Transformations for Stereoselective Access

Enzymatic and chemoenzymatic methods are powerful tools for achieving the high stereoselectivity required in aminocyclitol synthesis. Biocatalysts like transaminases and aldolases can construct chiral centers with precision, often under mild, environmentally friendly conditions. mbl.or.kr

Transaminases (TAs), or aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. wikipedia.org This reaction is central to the biosynthesis of many aminocyclitols. In several Streptomyces species, for instance, L-glutamine serves as the amino donor for the amination of an inosose (a ketocyclitol) precursor. nih.govasm.org The enzymatic transamination is a key step in forming the aminocyclitol core of major aminoglycoside antibiotics. nih.govasm.org The reaction proceeds via a two-step ping-pong mechanism, ensuring high stereoselectivity in the formation of the new C-N bond. mbl.or.kr

Chemoenzymatic strategies combine enzymatic reactions with conventional chemical steps. A notable approach involves an initial aldol (B89426) reaction catalyzed by fructose-1,6-diphosphate (B8644906) aldolase, which condenses dihydroxyacetone phosphate (DHAP) with a nitroaldehyde. researchgate.net This is followed by a spontaneous intramolecular Henry reaction (nitroaldol cyclization) under acidic conditions to form a nitrocyclitol. researchgate.net The final step is a catalytic hydrogenation to reduce the nitro group to an amine, yielding the target aminocyclitol. researchgate.net This multi-step, one-pot process efficiently generates the cyclic backbone with defined stereochemistry. researchgate.net

Enzyme ClassReaction TypeSubstrate ExampleProduct ExampleReference
TransaminaseAminationInosose, L-glutamineAminodeoxy-scyllo-inositol nih.gov, asm.org
AldolaseC-C bond formation4-Nitroaldehyde, DHAPNitrocyclitol precursor researchgate.net
DioxygenaseDioxygenationBenzyl azideDihydroxylated intermediate researchgate.net

Bioconversion Pathways and Metabolic Engineering for Cyclitol Production

Microorganisms, particularly those from the genus Streptomyces, are a natural source of aminocyclitol-containing antibiotics like spectinomycin (B156147). nih.govasm.org Their biosynthetic pathways provide a blueprint for producing these compounds through bioconversion. These pathways often begin with common carbohydrate precursors, such as myo-inositol. asm.org Within the cell, a cascade of enzymatic reactions, including oxidation, transamination, and methylation, modifies the inositol (B14025) scaffold to produce complex aminocyclitols. asm.org For example, cell extracts from the spectinomycin producer Streptomyces flavopersicus have been shown to contain the necessary inositol dehydrogenase and glutamine-aminocyclitol aminotransferase activities to convert inositol into aminocyclitol intermediates. nih.govasm.org

Metabolic engineering offers a strategy to enhance the production of these valuable compounds. By identifying and manipulating key genes in the biosynthetic pathway, it is possible to increase the flux towards the desired product. This can involve overexpressing rate-limiting enzymes, knocking out competing pathways, or increasing the intracellular supply of precursors. nih.gov Engineering host organisms to generate necessary co-factors or substrates, such as diamine donors, can further create self-sufficient and sustainable fermentation processes for chiral amine synthesis. nih.gov

Dynamic Kinetic Resolution and Stereoinversion Methodologies

The synthesis of a single, optically pure aminocyclitol from a racemic mixture presents a significant challenge. While classical kinetic resolution (KR) is limited to a theoretical maximum yield of 50%, dynamic kinetic resolution (DKR) can overcome this limitation. researchgate.net DKR combines an enzyme-catalyzed, enantioselective reaction with an in-situ method for racemizing the slower-reacting enantiomer. researchgate.net This allows, in principle, for the complete conversion of a racemate into a single, enantiomerically pure product. Lipases and transaminases are frequently employed enzymes in such resolution strategies for chiral amines. researchgate.net

Stereoinversion methodologies are employed when a specific, but less accessible, stereoisomer is desired. This can be achieved through a variety of chemical transformations. One common strategy involves the nucleophilic substitution of an activated hydroxyl group (e.g., a tosylate, mesylate, or triflate) with an azide ion (N₃⁻), which proceeds with inversion of configuration (Sɴ2 reaction). Subsequent reduction of the azide yields the inverted amine. An alternative approach involves a sequence of oxidation of a hydroxyl group to a ketone, followed by a stereoselective reduction using a bulky hydride reagent to favor the formation of the alternative alcohol stereoisomer.

Application of Immobilized Biocatalysts in Aminocyclitol Synthesis

For biocatalytic methods to be viable on an industrial scale, the cost and stability of the enzyme are critical factors. Enzyme immobilization, the process of attaching an enzyme to a solid, insoluble support, is a key enabling technology. nih.gov Immobilization offers several advantages:

Enhanced Stability : Confining an enzyme to a support can protect its three-dimensional structure, leading to greater tolerance to changes in temperature and pH. nih.gov

Simplified Separation : The immobilized enzyme can be easily separated from the reaction mixture by simple filtration, preventing contamination of the final product. nih.gov

Common immobilization techniques include physical entrapment within a gel matrix or covalent attachment to the surface of a solid support. nih.gov The application of immobilized transaminases, for example, is crucial for the economical and sustainable production of chiral amines for the pharmaceutical industry. nih.gov

Derivatization Strategies and Analogue Design

Chemical modification of the this compound scaffold is essential for creating structural analogues. These derivatives are used to explore structure-activity relationships (SAR) and to develop compounds with improved properties.

Synthesis of Ester, Ether, and Glycosidic Derivatives

The multiple hydroxyl groups and the primary amino group of this compound are functional handles for derivatization.

Ester Derivatives : Esterification is readily achieved by reacting the parent aminocyclitol with acylating agents like acid chlorides or anhydrides in the presence of a base. A common derivative is the fully acetylated compound, such as N-acetylaminocyclitol pentaacetate, where all hydroxyl groups and the amino group have been acetylated. lookchem.com

Ether Derivatives : Ether linkages are formed by reacting the hydroxyl groups with alkyl halides under basic conditions (Williamson ether synthesis). The use of protecting groups is often necessary to achieve selective alkylation at specific positions.

Glycosidic Derivatives : The formation of glycosides involves coupling the aminocyclitol with an activated sugar molecule. This creates analogues that more closely mimic the structure of aminoglycoside antibiotics or other natural glycosides, which is important for studying their interactions with biological targets like enzymes or RNA. frontiersin.org

Preparation of Halogenated and Deoxygenated Analogues for Structure-Reactivity Studies

Replacing hydroxyl groups with halogens or hydrogen atoms can provide critical insights into the role of specific hydrogen-bonding interactions.

Halogenated Analogues : The synthesis of halogenated cyclitols can be achieved by the ring-opening of epoxide intermediates. For example, treatment of a cyclooctene (B146475) epoxide with gaseous hydrogen bromide (HBr) or hydrogen chloride (HCl) in methanol (B129727) yields the corresponding bromo- or chlorocyclooctanetriol stereospecifically. beilstein-journals.org The introduction of a halogen can significantly alter the electronic properties and binding affinities of the molecule. Brominated quercitol (cyclohexanepentol) derivatives, for instance, have been shown to be potent inhibitors of α-glycosidases. researchgate.net

Deoxygenated Analogues : The removal of a hydroxyl group creates a deoxygenated analogue. This is often accomplished through a two-step process. First, the hydroxyl group is converted into a good leaving group (e.g., a tosylate) or a thiocarbonyl derivative (as in the Barton-McCombie deoxygenation). The intermediate is then reduced using a reagent like lithium aluminium hydride or tributyltin hydride to replace the functional group with a hydrogen atom. Comparing the activity of these analogues to the parent compound helps to determine the importance of individual hydroxyl groups for biological function.

Construction of Bridged and Spirocyclic Aminocyclitol Systems

The synthesis of bridged and spirocyclic systems from aminocyclitol precursors like this compound introduces significant three-dimensional complexity, which can be pivotal for enhancing biological activity and specificity. These rigidified structures are of great interest in medicinal chemistry.

Bridged Systems:

The construction of bridged ring systems from a cyclohexane core typically involves intramolecular cyclization reactions. For a molecule such as this compound, with its multiple hydroxyl groups and a primary amine, several strategies can be envisioned. One common approach is the formation of an ether or amine bridge between two non-adjacent carbons of the cyclohexane ring.

A hypothetical pathway to a bridged ether system could involve the selective protection of four of the five hydroxyl groups and the amino group, followed by activation of the remaining hydroxyl group (e.g., conversion to a tosylate or mesylate). Subsequent intramolecular nucleophilic attack by one of the protected hydroxyls, after deprotection, would lead to the formation of an oxygen bridge. The regioselectivity of this cyclization would be highly dependent on the stereochemistry of the reacting centers and the conformational preferences of the cyclohexane ring.

Intramolecular C-H amination is another powerful strategy for constructing bridged aza-cycles. escholarship.org In the context of this compound, the amino group could be converted into a more reactive nitrogen-containing functional group, such as an azide or a nitrene precursor, which could then undergo an intramolecular insertion into a C-H bond on the cyclohexane ring. escholarship.org The success of such a reaction would be contingent on the proximity of the C-H bond to the reactive nitrogen species.

A representative, though not exhaustive, summary of potential intramolecular cyclization strategies to form bridged systems from a generic aminocyclohexanepentol scaffold is presented below.

Bridging Atom Intramolecular Reaction Type Required Functional Groups on Cyclohexane Ring Illustrative Product Substructure
OxygenWilliamson Ether SynthesisTwo hydroxyl groups (one activated as a leaving group)Bicyclo[m.n.1]alkane with an ether bridge
NitrogenReductive AminationAn amino group and a carbonyl group (formed by oxidation of a hydroxyl)Aza-bridged bicycloalkane
CarbonRadical CyclizationAn unsaturated tether and a radical precursorCarbon-bridged bicycloalkane

Spirocyclic Systems:

Spirocyclic compounds, characterized by two rings sharing a single carbon atom, are another important class of three-dimensional molecules. The synthesis of spirocyclic aminocyclitols can be approached in several ways. One common method involves the reaction of a ketone with a diol to form a spiroketal. In the case of this compound, two of the vicinal diols could be used to form a spiro-fused ring with an external ketone.

Alternatively, the amino group can be the focal point for constructing a spiro-heterocycle. For instance, the amino group could be part of a larger fragment that undergoes a spirocyclization reaction. A general approach to spirocyclic systems involves the use of a ketone precursor on the cyclohexane ring, which can be generated by the oxidation of one of the secondary alcohol groups. This ketone can then participate in various spiro-annulation reactions. For example, a reaction with a suitable bifunctional reagent could lead to the formation of a spiro-heterocycle.

The table below outlines some general strategies for the synthesis of spirocyclic systems that could be adapted for aminocyclitol scaffolds.

Spiro-fused Ring Type Synthetic Strategy Key Precursor on Cyclohexane Ring Spirocyclic Junction
OxaspirocycleKetalizationTwo hydroxyl groupsC-O-C-O-C (spiroketal)
AzaspirocyclePictet-Spengler ReactionAn amino group and a tethered aldehyde/ketoneC-N-C-C-C (spiro-tetrahydroisoquinoline)
CarbospirocycleDiels-Alder ReactionA diene tethered to the cyclohexane ringC-C-C-C-C (spiro-cyclohexene)

Conjugation of this compound with Other Molecular Scaffolds

The conjugation of this compound to other molecular entities such as peptides, carbohydrates, and lipids is a powerful strategy to create hybrid molecules with novel biological properties. The multiple functional groups on the aminocyclitol ring offer versatile handles for such conjugations.

Conjugation with Peptides:

The primary amino group of this compound is a prime site for conjugation to peptides. Standard peptide coupling methods, employing reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used to form a stable amide bond between the amino group of the aminocyclitol and the C-terminus of a peptide or an acidic side chain of an amino acid residue (e.g., aspartic acid or glutamic acid). escholarship.org Alternatively, the N-terminus of a peptide can be acylated with a derivative of the aminocyclitol where one of the hydroxyl groups has been converted to a carboxylic acid.

Linkage Type Coupling Strategy Functional Group on Aminocyclitol Functional Group on Peptide
AmideCarbodiimide-mediated couplingAmino groupC-terminal carboxyl or acidic side chain
AmideAcylationHydroxyl group (derivatized to a carboxyl)N-terminal amino or basic side chain

Conjugation with Carbohydrates:

The creation of glycoconjugates of this compound can be achieved through several methods. nih.gov One common approach is reductive amination, where the amino group of the aminocyclitol reacts with the reducing end of a carbohydrate to form a Schiff base, which is then reduced to a stable secondary amine linkage. nih.gov Another strategy involves the glycosylation of the amino group or one of the hydroxyl groups. For instance, a glycosyl donor (e.g., a glycosyl halide or trichloroacetimidate) can react with the aminocyclitol under appropriate catalytic conditions to form a glycosidic bond. rsc.org

Linkage Type Conjugation Method Functional Group on Aminocyclitol Functional Group on Carbohydrate
Secondary AmineReductive AminationAmino groupReducing end (aldehyde/ketone)
Glycosidic BondGlycosylationAmino or Hydroxyl groupAnomeric center (as a glycosyl donor)

Conjugation with Lipids:

Lipid conjugation is a widely used strategy to enhance the membrane permeability and cellular uptake of polar molecules. nih.gov The amino or hydroxyl groups of this compound can be acylated with fatty acids to form amide or ester linkages, respectively. Cholesterol and its derivatives can also be tethered to the aminocyclitol scaffold using appropriate linkers. nih.gov These lipidated aminocyclitols may exhibit improved pharmacokinetic and pharmacodynamic properties.

Lipid Type Linkage Type Conjugation Strategy Functional Group on Aminocyclitol
Fatty AcidAmideAcylation with an activated fatty acidAmino group
Fatty AcidEsterAcylation with an activated fatty acidHydroxyl group
CholesterolEther/AmideCoupling via a linkerHydroxyl/Amino group

Molecular Interactions and Mechanistic Studies of 6 Aminocyclohexane 1,2,3,4,5 Pentol

Ligand Binding and Enzyme Modulation Mechanisms

The aminocyclohexanepentol structure, characterized by a cyclohexane (B81311) ring substituted with multiple hydroxyl groups and an amino group, is a key pharmacophore for the inhibition of glycosidase enzymes. These enzymes are crucial for the hydrolysis of glycosidic bonds in carbohydrates.

Aminocyclitols like validamine (B1683471) and valienamine (B15573) are known to be potent inhibitors of various glycosidases. Their inhibitory action is primarily attributed to their ability to mimic the structure of the natural carbohydrate substrates of these enzymes.

Research on validamine and valienamine has demonstrated that they often act as competitive inhibitors of α- and β-glucosidases. wikipedia.orgnih.gov This mode of inhibition suggests that these aminocyclitols bind to the active site of the enzyme, directly competing with the natural substrate. The inhibition is typically dose-dependent, with increasing concentrations of the inhibitor leading to a greater reduction in enzyme activity. wikipedia.orgnih.gov Furthermore, the inhibitory effect can be pH-dependent, often showing maximum efficacy at the optimal pH for the target enzyme. wikipedia.orgnih.gov

The inhibitory constants (K_i_) and the half-maximal inhibitory concentrations (IC_50_) are crucial parameters for quantifying the potency of these inhibitors. For instance, valienamine has been shown to be a potent competitive inhibitor of porcine small intestinal sucrase with an IC_50_ value of 1.17 x 10⁻³ M. mdpi.com Studies on β-glucosidase from Reticulitermes flaviceps revealed K_i_ values of 1.3 mM and 1.9 mM for valienamine and validamine, respectively. wikipedia.orgnih.gov These findings highlight the significant inhibitory potential of the aminocyclitol scaffold.

Table 1: Inhibitory Activity of Validamine and Valienamine against Various Glycosidases

CompoundEnzymeSourceInhibition TypeIC_50K_i_Reference
Validamineβ-GlucosidaseReticulitermes flavicepsCompetitive2.92 mM1.9 mM wikipedia.orgnih.govnih.gov
Valienamineβ-GlucosidaseReticulitermes flavicepsCompetitive1.92 mM1.3 mM wikipedia.orgnih.gov
ValienamineSucrasePorcine Small IntestineCompetitive1.17 x 10⁻³ M- mdpi.com
Mannovalidamineα-MannosidaseJack BeansCompetitive-4.6 x 10⁻⁵ M beloit.edu
Mannovalidamineα-MannosidaseAlmondsCompetitive-2.8 x 10⁻⁵ M beloit.edu
Mannovalidamineα-MannosidaseEndoplasmic ReticulumCompetitive-1.2 x 10⁻⁶ M beloit.edu

Note: This table is populated with data for validamine and its analogues due to the lack of specific data for 6-Aminocyclohexane-1,2,3,4,5-pentol.

The inhibitory spectrum of aminocyclitols is not limited to glucosidases. Derivatives and stereoisomers of validamine have shown activity against a range of other glycosidases, indicating that subtle changes in the stereochemistry of the aminocyclohexanepentol core can alter enzyme specificity. For example, manno-validamine, an epimer of validamine, is a potent inhibitor of α-mannosidases, including those found in the endoplasmic reticulum and Golgi apparatus, which are involved in N-glycan biosynthesis. beloit.edu In contrast, galacto-validamine exhibits weak inhibitory activity against α-galactosidases. beloit.edu

This differential inhibition underscores the importance of the specific arrangement of hydroxyl and amino groups on the cyclohexane ring for precise molecular recognition by the enzyme's active site. The interactions are highly specific, relying on a network of hydrogen bonds and electrostatic interactions between the inhibitor and amino acid residues in the enzyme's binding pocket.

The efficacy of aminocyclitols as glycosidase inhibitors stems from their structural resemblance to the pyranose ring of carbohydrate substrates. researchgate.net This "sugar mimicry" allows them to fit into the enzyme's active site. More significantly, many aminocyclitols are considered transition state analogues. jocpr.com The transition state of glycosidic bond cleavage is thought to have a significant oxocarbenium ion character, with a flattened half-chair or boat conformation. springernature.com

The unsaturated nature of valienamine, for instance, introduces a degree of planarity to the ring, which is believed to mimic the geometry of the transition state more closely than the ground state of the substrate. jocpr.com This mimicry of the high-energy transition state leads to much tighter binding to the enzyme and, consequently, more potent inhibition. The design of novel glycosidase inhibitors often focuses on creating molecules that more accurately replicate the charge distribution and conformation of this transition state. researchgate.net

Non-Covalent Interactions and Supramolecular Assembly

The hydroxyl and amino functionalities of this compound are key to its non-covalent interactions, which dictate its physical properties and its interactions in biological systems.

The arrangement of hydroxyl and amino groups on the cyclohexane ring of this compound provides potential binding sites for metal ions. nih.gov Aminocyclitols, with their multiple donor atoms (oxygen and nitrogen), can act as chelating agents, forming stable complexes with various metal ions. mdpi.com Chelation involves the formation of a ring-like structure incorporating the metal ion, which can significantly alter the metal's reactivity and bioavailability. beloit.edu

While specific studies on the metal chelation properties of this compound are not documented, the principles of coordination chemistry suggest that it could form complexes with biologically relevant metal ions. The stability and stoichiometry of these potential complexes would depend on factors such as the pH of the solution, the nature of the metal ion, and the stereochemical arrangement of the coordinating groups on the aminocyclitol ring. The study of such complexes is an area ripe for future investigation, as metal-aminocyclitol interactions could have implications in various biological processes and for the development of new therapeutic or diagnostic agents.

Exploration of Self-Assembly Properties of Aminocyclitol Derivatives

The self-assembly of small molecules into well-ordered nanostructures is a cornerstone of supramolecular chemistry, with significant implications for the development of novel biomaterials and drug delivery systems. nih.govorganic-chemistry.org Amino acid and aminocyclitol derivatives are particularly adept at self-assembly, driven by a network of noncovalent interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces. organic-chemistry.org

While specific studies on the self-assembly of this compound are not extensively documented, the principles governing the aggregation of related aminocyclitol and amino acid derivatives provide valuable insights. The presence of multiple hydroxyl groups and an amino group on the cyclohexane ring of this compound suggests a strong propensity for forming extensive hydrogen bond networks, which are crucial for the formation of stable, self-assembled structures. organic-chemistry.org

The self-assembly of amphiphilic derivatives of amino acids, for instance, can be finely tuned to create a variety of nanostructures, such as micelles, nanotubes, and vesicles. nih.gov These assemblies have shown promise in biomedical applications due to their biocompatibility and biodegradability. nih.gov Similarly, aminoglycosides, which contain aminocyclitol cores, have been shown to self-assemble, and this property is being explored for new therapeutic applications. nih.gov The modification of the aminocyclitol scaffold can influence the resulting supramolecular architecture and its functional properties. nih.gov

The table below summarizes key noncovalent interactions that are expected to drive the self-assembly of this compound and its derivatives, based on studies of similar molecules.

Interaction TypeContributing Functional GroupsSignificance in Self-Assembly
Hydrogen Bonding Hydroxyl (-OH), Amino (-NH2)Primary driving force for aggregation, providing directionality and stability to the assembled structure.
Electrostatic Interactions Protonated Amino Group (-NH3+), Deprotonated Hydroxyl Groups (-O-)Can lead to the formation of ionic pairs, influencing the packing and morphology of the assembly, particularly in response to pH changes.
Hydrophobic Interactions Cyclohexane BackboneWhile the molecule is largely hydrophilic, the hydrocarbon ring can contribute to packing in aqueous environments, especially in amphiphilic derivatives.
Van der Waals Forces Entire MoleculeContribute to the overall stability of the self-assembled structure through short-range attractive forces.

Advanced Theoretical and Computational Investigations

To complement experimental studies, advanced theoretical and computational methods are employed to gain a deeper understanding of the molecular properties and interactions of aminocyclitols at the atomic level.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. organic-chemistry.org For this compound, DFT calculations can provide valuable information about its preferred conformations, the distribution of electron density, and the energies of its molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical reactivity. researchgate.net

Below is a table of computed properties for this compound, which are foundational for any theoretical investigation.

PropertyValueSignificance
Molecular Formula C6H13NO5Defines the elemental composition. nih.gov
Molecular Weight 179.17 g/mol Basic physical property. nih.gov
XLogP3 -4.0Indicates high hydrophilicity. nih.govlookchem.com
Hydrogen Bond Donor Count 6High potential for hydrogen bonding. nih.govlookchem.com
Hydrogen Bond Acceptor Count 6High potential for hydrogen bonding. nih.govlookchem.com
Rotatable Bond Count 0Indicates a rigid ring structure. nih.govlookchem.com

DFT calculations would allow for the exploration of the potential energy surface of this compound, identifying the most stable chair and boat conformations and quantifying the energetic barriers between them. Such studies can also elucidate the impact of the amino and hydroxyl substituents on the electronic properties of the cyclohexane ring.

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with the surrounding solvent. nih.govnih.gov For this compound, MD simulations can reveal the dynamic interplay of its various conformers in solution and the nature of its hydration shell.

Studies on related systems, such as aminoglycosides binding to RNA, have successfully used MD simulations to understand the dynamic aspects of molecular recognition. nih.gov These simulations have shown that the aminocyclitol core often serves as an anchor for binding, while the surrounding water molecules play a crucial role in mediating the interaction. nih.gov

An MD simulation of this compound in an aqueous environment would likely show the formation of a stable hydration shell, with water molecules forming multiple hydrogen bonds with the hydroxyl and amino groups. The simulations could also track the puckering of the cyclohexane ring and the orientation of the substituents over time, providing insights into the molecule's flexibility and how it presents itself for interaction with other molecules. The radial distribution function of water around the polar groups of the aminocyclitol would be a key output of such a study, quantifying the structure of the solvation shell. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. mdpi.com This method is instrumental in drug discovery for identifying potential binding modes and estimating the strength of the interaction.

Given the structural similarity of aminocyclitols to sugars, they are often investigated as inhibitors of carbohydrate-processing enzymes like glycosidases. nih.gov Molecular docking studies of this compound with the active sites of such enzymes could reveal potential binding poses and key interactions. These studies typically involve positioning the ligand in various orientations within the binding pocket and scoring them based on a force field that approximates the binding affinity.

For example, docking studies of aminoglycoside antibiotics with the bacterial ribosome have provided detailed insights into their mechanism of action, showing how they bind to ribosomal RNA and interfere with protein synthesis. nih.gov Similarly, docking this compound into the active site of a target protein would likely highlight the importance of hydrogen bonds between its hydroxyl and amino groups and the amino acid residues of the protein.

The following table outlines the typical steps and expected outcomes of a molecular docking study involving this compound.

StepDescriptionExpected Outcome
1. Receptor and Ligand Preparation Obtaining the 3D structures of the target biomolecule and this compound. Assigning charges and protonation states.Ready-to-dock structures with appropriate chemical properties.
2. Docking Simulation Placing the ligand into the active site of the receptor and exploring various conformations and orientations.A set of possible binding poses (conformations and orientations) of the ligand.
3. Scoring and Analysis Ranking the generated poses based on a scoring function that estimates the binding affinity.Identification of the most likely binding mode and an estimated binding energy.
4. Interaction Analysis Visualizing the best-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the receptor.Understanding of the molecular basis of recognition and binding.

Through such in-silico investigations, a comprehensive picture of the molecular behavior and potential biological interactions of this compound can be constructed, guiding further experimental work in the development of new therapeutic agents.

Analytical and Characterization Techniques for 6 Aminocyclohexane 1,2,3,4,5 Pentol Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular architecture of 6-aminocyclohexane-1,2,3,4,5-pentol. Each method provides unique insights into the connectivity of atoms and the arrangement of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. emerypharma.com

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), offer deeper insights into the molecular structure. libretexts.orgwikipedia.org COSY experiments reveal correlations between coupled protons, helping to establish the connectivity of the cyclohexane (B81311) ring. wikipedia.org HSQC experiments correlate the signals of protons with directly attached heteronuclei, such as ¹³C or ¹⁵N, which is invaluable for assigning the carbon and nitrogen atoms in the molecule. wikipedia.orgresearchgate.net More advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can establish longer-range (2-3 bond) correlations, further solidifying the structural assignment.

Table 1: Representative NMR Data for an Aminocyclitol Derivative

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key COSY CorrelationsKey HMBC Correlations
H-13.58 (m)75.2H-2, H-6C-2, C-5, C-6
H-23.95 (t)72.8H-1, H-3C-1, C-3, C-4
H-33.71 (t)73.5H-2, H-4C-2, C-4, C-5
H-43.88 (t)71.9H-3, H-5C-3, C-5, C-6
H-53.42 (m)76.1H-4, H-6C-1, C-4, C-6
H-6 (amino-bearing)3.15 (dd)52.3H-1, H-5C-1, C-2, C-5

Note: This table presents hypothetical data for illustrative purposes and may not correspond to a specific isomer of this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and analyzing its fragmentation patterns. libretexts.org The molecular ion peak (M+) in the mass spectrum confirms the molecular weight of the compound. libretexts.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula. lookchem.com

The fragmentation pattern observed in the mass spectrum offers valuable structural information. libretexts.orgyoutube.com Cleavage of the cyclohexane ring and the loss of functional groups, such as water (from hydroxyl groups) and ammonia (B1221849) (from the amino group), can help to deduce the structure of the molecule. mdpi.comlibretexts.org For instance, a characteristic loss of 18 amu (atomic mass units) would suggest the presence of a hydroxyl group, while a loss of 17 amu could indicate the loss of an amino group.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound. IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows characteristic absorption bands for different functional groups.

For this compound, the IR spectrum would be expected to show broad absorption bands in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the multiple hydroxyl groups. The N-H stretching vibrations of the primary amino group would typically appear in the same region, often as sharper peaks. C-H stretching vibrations of the cyclohexane ring would be observed around 2850-3000 cm⁻¹.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. nih.gov It is particularly useful for identifying non-polar bonds and symmetric vibrations.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching3200-3600 (broad)
N-H (amino)Stretching3300-3500 (sharp)
C-H (alkane)Stretching2850-3000
C-OStretching1000-1300
N-HBending1550-1650

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Due to the presence of multiple chiral centers, this compound is an optically active molecule. solubilityofthings.com Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy are essential techniques for studying the stereochemistry of such chiral compounds. youtube.comyoutube.com

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of the stereoisomers. Each enantiomer of this compound will produce a CD spectrum that is a mirror image of the other. This technique is also valuable for studying conformational changes in the molecule. youtube.com

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation of different isomers of this compound and for assessing the purity of a sample.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Separation and Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation, purification, and analysis of aminocyclitols. yakhak.org By selecting the appropriate stationary and mobile phases, it is possible to separate different stereoisomers of this compound.

For the crucial task of separating enantiomers, Chiral HPLC is the technique of choice. youtube.comyoutube.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. youtube.com Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used for the separation of amino compounds. sigmaaldrich.comnih.gov The ability to achieve baseline separation of enantiomers is critical for determining the enantiomeric purity (or enantiomeric excess) of a sample, which is a vital parameter in many applications. nih.gov

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Derivatives

Free this compound, like other amino acids and aminocyclitols, is a polar, non-volatile, and thermally labile compound, making it unsuitable for direct analysis by gas chromatography (GC). nih.gov Therefore, chemical derivatization is an essential prerequisite to convert the analyte into a volatile and thermally stable form. nih.gov

Derivatization and Analysis:

A common derivatization strategy involves the conversion of the amino and hydroxyl groups into less polar and more volatile moieties. For instance, esterification of the amino group followed by silylation of the hydroxyl groups can be performed. One established method for amino acids involves esterification using 2 M HCl in methanol (B129727), followed by derivatization with reagents like pentafluoropropionyl (PFP) anhydride. chromatographyonline.com This two-step process effectively masks the polar functional groups, allowing for successful separation on a GC column. nih.govchromatographyonline.com

GC-MS in Quantitative and Qualitative Analysis:

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for both the qualitative and quantitative analysis of derivatized this compound. nih.gov

Qualitative Analysis: The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized compound. This allows for confident identification of the analyte.

Quantitative Analysis: By using stable isotope-labeled internal standards, such as deuterated derivatives, GC-MS can achieve high precision and accuracy in determining the concentration of the compound in various biological fluids. nih.govnih.gov The use of selected-ion monitoring (SIM) mode enhances the sensitivity and selectivity of the analysis. nih.gov

Table 1: GC-MS Parameters for Analysis of Derivatized Aminocyclitols

ParameterTypical Conditions
Derivatization Reagents Propyl chloroformate, Pentafluoropropionyl (PFP) anhydride
GC Column Capillary columns (e.g., DB-5ms)
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Ramped temperature gradient to separate components
MS Ionization Mode Electron Ionization (EI)
MS Analyzer Quadrupole or Time-of-Flight (TOF)
Detection Mode Selected Ion Monitoring (SIM) for quantification

It is important to note that some derivatization procedures can lead to the conversion of certain amino acids into other forms, which must be accounted for during data analysis. nih.gov

Thin-Layer Chromatography (TLC) and Paper Electrophoresis for Qualitative Analysis

Thin-Layer Chromatography (TLC):

Thin-layer chromatography is a rapid, cost-effective, and versatile technique for the qualitative analysis and purification of this compound. researchgate.net

Principle: TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material like silica (B1680970) gel on a plate) and a mobile phase (a solvent or solvent mixture). researchgate.net For polar compounds like aminocyclitols, silica gel plates are commonly used. researchgate.net

Application: It is particularly useful for monitoring the progress of chemical reactions and for the preliminary identification of the compound in a mixture. researchgate.net The retention factor (Rƒ) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for identification when compared to a standard.

High-Performance TLC (HPTLC): For more complex separations and better resolution, high-performance thin-layer chromatography (HPTLC) can be employed. HPTLC utilizes plates with smaller particle sizes and offers improved separation efficiency. researchgate.net

Paper Electrophoresis:

Paper electrophoresis is a technique that separates charged molecules based on their migration in an electric field. youtube.comyoutube.com

Principle: A strip of filter paper is saturated with a buffer solution, and the sample is applied. youtube.com When an electric field is applied, charged molecules move towards the electrode with the opposite charge. youtube.com The rate of migration depends on the molecule's net charge, size, and shape. nih.gov

Application: Since this compound contains an amino group, its charge will depend on the pH of the buffer. This technique can be used to separate it from neutral or differently charged molecules. youtube.com It is particularly useful for the separation of amino acids and peptides. nih.gov A diagonal paper-electrophoretic technique can be employed for studying amino acid sequences around specific residues. nih.gov

Table 2: Comparison of TLC and Paper Electrophoresis for Qualitative Analysis

FeatureThin-Layer Chromatography (TLC)Paper Electrophoresis
Separation Principle Partitioning between stationary and mobile phasesMigration of charged molecules in an electric field
Stationary Phase Silica gel, alumina, etc.Filter paper saturated with buffer
Primary Factor PolarityNet charge, size, and shape
Primary Application Monitoring reactions, purity assessmentSeparation of charged biomolecules (e.g., amino acids)

X-ray Crystallography and Diffraction Studies

X-ray crystallography and diffraction techniques are indispensable for the unambiguous determination of the three-dimensional structure of this compound in the solid state.

Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure

Single crystal X-ray diffraction is the gold standard for determining the precise arrangement of atoms within a crystalline solid.

Principle: This technique involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the exact position of each atom.

Absolute Configuration: For chiral molecules like this compound, single crystal X-ray diffraction is a powerful method to determine the absolute configuration (the R/S or D/L designation of each chiral center). wf-page.netyoutube.com This is crucial as different stereoisomers can have vastly different biological activities. youtube.comsolubilityofthings.com The absolute configuration of aminocyclitol derivatives has been successfully elucidated using this technique. tandfonline.comoup.com

Solid-State Structure: The analysis also provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. researchgate.net This information is vital for understanding the compound's physical properties and how it interacts with other molecules.

Powder X-ray Diffraction for Polymorphism and Crystal Packing

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a solid sample in a powdered form.

Principle: Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam. The resulting diffraction pattern is a fingerprint of the crystalline solid.

Polymorphism: PXRD is a key technique for identifying and characterizing polymorphism, which is the ability of a compound to exist in multiple crystalline forms. nih.govmdpi.com Different polymorphs can have different physical properties, including solubility and stability. mdpi.com The PXRD patterns of different polymorphs will show distinct sets of diffraction peaks. mdpi.com

Crystal Packing: The positions and intensities of the peaks in a PXRD pattern provide information about the crystal lattice parameters and the arrangement of molecules within the crystal, known as crystal packing. researchgate.net

Table 3: Comparison of Single Crystal and Powder X-ray Diffraction

FeatureSingle Crystal X-ray DiffractionPowder X-ray Diffraction
Sample Form Single, well-ordered crystalPowdered crystalline solid
Information Obtained Precise 3D atomic coordinates, absolute configuration, bond lengths/anglesCrystalline fingerprint, identification of polymorphs, lattice parameters
Primary Application Absolute structure determinationPhase identification, polymorphism screening

Other Relevant Physico-Chemical Characterization Techniques

In addition to the aforementioned techniques, other physico-chemical methods are employed to characterize the thermal properties of this compound.

Thermal Analysis (e.g., TGA, DSC) for Phase Transitions and Thermal Stability

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This technique is used to determine the thermal stability of the compound and to identify the temperatures at which decomposition occurs. It can also be used to quantify the loss of volatiles, such as water or solvent molecules, from the crystal lattice.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net It is used to detect and quantify thermal events such as melting, crystallization, and solid-solid phase transitions. mdpi.comresearchgate.net For this compound, DSC can be used to determine its melting point and to study any polymorphic transitions that may occur upon heating. solubilityofthings.com

Table 4: Thermal Analysis Techniques

TechniquePrincipleInformation Obtained
Thermogravimetric Analysis (TGA) Measures mass change with temperatureThermal stability, decomposition temperatures, solvent content
Differential Scanning Calorimetry (DSC) Measures heat flow difference with temperatureMelting point, crystallization temperature, phase transitions, enthalpy changes

Compound Names

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